molecular formula C16H14N4O2S B2666971 N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide CAS No. 1257547-63-9

N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide

Cat. No.: B2666971
CAS No.: 1257547-63-9
M. Wt: 326.37
InChI Key: PAMZBUAVVIYZET-UHFFFAOYSA-N
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Description

N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction.

    Formation of the Thiophene Ring: The thiophene ring is synthesized separately and then coupled with the pyridazine-pyridine intermediate.

    Final Coupling: The final step involves coupling the thiophene ring with the pyridazine-pyridine intermediate to form the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)thiophene-2-carboxamide can be compared with other similar compounds, such as:

    Pyridazine Derivatives: These compounds share the pyridazine ring and may have similar biological activities.

    Thiophene Derivatives: Compounds with a thiophene ring are known for their electronic properties and are used in materials science.

    Pyridine Derivatives: These compounds are widely studied for their pharmacological properties.

The uniqueness of this compound lies in its combined structure, which may confer unique properties and applications not found in other compounds.

Properties

IUPAC Name

N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-16(14-5-3-11-23-14)18-9-10-22-15-7-6-13(19-20-15)12-4-1-2-8-17-12/h1-8,11H,9-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMZBUAVVIYZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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